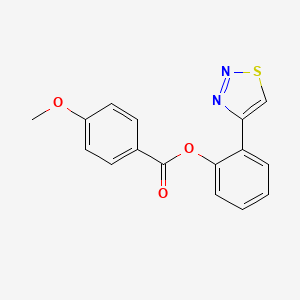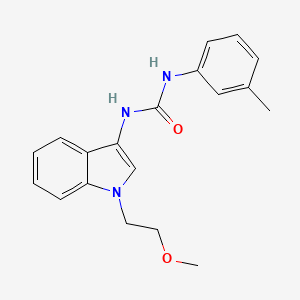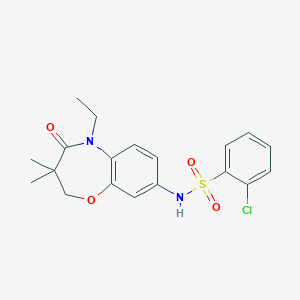
3-(Oxan-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxan-4-yl)phenol is an organic compound that features a phenol group attached to an oxane ring The phenol group consists of a hydroxyl group (-OH) bonded to an aromatic benzene ring, while the oxane ring is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Oxan-4-yl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 4-chlorophenol with tetrahydrofuran (THF) under basic conditions can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as the hydroxylation of benzene or the oxidation of cumene
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxan-4-yl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium borohydride (NaBH₄), tin(II) chloride (SnCl₂)
Electrophilic Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), sulfonating agents (e.g., SO₃), and Friedel-Crafts catalysts (e.g., AlCl₃)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols
Wissenschaftliche Forschungsanwendungen
3-(Oxan-4-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Oxan-4-yl)phenol involves its interaction with various molecular targets and pathways. For example, phenolic compounds can act as antioxidants by donating hydrogen atoms to neutralize free radicals . This antioxidant activity is mediated through mechanisms such as hydrogen atom transfer, single electron transfer, and transition metal chelation .
Vergleich Mit ähnlichen Verbindungen
3-(Oxan-4-yl)phenol can be compared to other phenolic compounds such as:
Phenol: The simplest phenolic compound with a hydroxyl group directly attached to a benzene ring.
Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.
Resorcinol: A dihydroxybenzene with two hydroxyl groups in meta positions.
Hydroquinone: A dihydroxybenzene with two hydroxyl groups in para positions.
The uniqueness of this compound lies in its oxane ring, which imparts distinct chemical and physical properties compared to other phenolic compounds .
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXUYPXLVGOMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2722796.png)

![1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B2722800.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2722804.png)



![1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine](/img/structure/B2722809.png)


![Tert-butyl 3-{[(4-carbamoylpyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2722816.png)



